N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide

Description

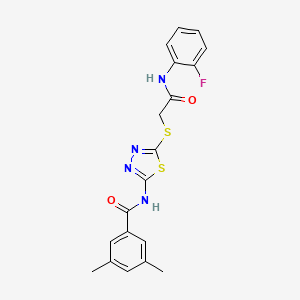

N-(5-((2-((2-Fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide is a 1,3,4-thiadiazole derivative characterized by:

- Core structure: A 1,3,4-thiadiazole ring, a five-membered heterocycle containing two nitrogen and one sulfur atom, known for its role in modulating biological activity .

- Substituents: A thioether-linked 2-((2-fluorophenyl)amino)-2-oxoethyl group at position 5 of the thiadiazole. A 3,5-dimethylbenzamide group at position 2, contributing steric bulk and lipophilicity.

The fluorine atom in the 2-fluorophenyl group may enhance metabolic stability and bioavailability, while the dimethylbenzamide substituent could influence molecular planarity and intermolecular interactions .

Properties

IUPAC Name |

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O2S2/c1-11-7-12(2)9-13(8-11)17(26)22-18-23-24-19(28-18)27-10-16(25)21-15-6-4-3-5-14(15)20/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVPNRWHAXBPPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following structural formula:

With a molecular weight of 354.42 g/mol, it contains a thiadiazole moiety that is known for its diverse biological activities. The presence of the 2-fluorophenyl group and the 3,5-dimethylbenzamide structure contributes to its pharmacological profile.

Research indicates that compounds containing the thiadiazole scaffold exhibit various mechanisms of action, primarily through:

- Induction of Apoptosis : Many thiadiazole derivatives have been shown to induce apoptotic cell death in cancer cells. This is often mediated by the activation of caspases and disruption of mitochondrial membrane potential .

- Cell Cycle Arrest : Compounds similar to this compound have demonstrated the ability to arrest the cell cycle at various phases (e.g., G2/M phase), leading to inhibited cell proliferation .

- Inhibition of Key Proteins : Some studies suggest that these compounds may inhibit specific proteins involved in cancer progression, such as kinesin spindle protein (KSP), which is crucial for mitosis .

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. The following table summarizes the IC50 values obtained from various studies:

| Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.28 | |

| HepG2 (Liver Cancer) | 9.6 | |

| HL-60 (Leukemia) | 10.10 |

These results indicate a potent cytotoxic effect against breast cancer and moderate activity against liver cancer cells.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the thiadiazole ring and substituents on the benzamide moiety significantly affect biological activity. For instance:

- Substituent Variations : The introduction of electron-donating or withdrawing groups on the phenyl ring alters the compound's lipophilicity and interaction with biological targets.

- Positioning Effects : Changing the position of substituents on the aromatic rings can lead to substantial changes in potency; for example, para-substituted derivatives generally exhibited enhanced activity compared to their ortho counterparts .

Case Studies

A notable study conducted by researchers evaluated a series of thiadiazole derivatives including this compound in vivo using tumor-bearing mice models. The study demonstrated significant tumor regression and highlighted its potential as a targeted therapy for sarcoma .

Scientific Research Applications

Structural Overview

The compound features a complex structure that includes:

- A thiadiazole ring

- An amide group

- A fluorophenyl group

- A dimethylbenzamide moiety

These structural components contribute significantly to its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles, including this compound, exhibit significant antimicrobial properties.

Mechanisms of Action:

- Disruption of Cell Membranes: The presence of the thiadiazole ring enhances the ability to disrupt bacterial cell membranes.

- Inhibition of Enzymatic Activity: Compounds similar to this one have shown effectiveness against various bacterial strains, including Xanthomonas oryzae and Staphylococcus aureus.

Case Studies:

A study demonstrated that certain thiadiazole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 100 μg/mL against resistant bacterial strains, highlighting their potential as therapeutic agents in treating infections .

Anticancer Activity

The anticancer potential of N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide is notable.

Mechanisms of Action:

- Induction of Apoptosis: The compound may trigger apoptosis in cancer cells by activating mitochondrial dysfunction pathways.

- Inhibition of Cell Proliferation: Research indicates that it can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Case Studies:

In comparative studies, certain thiadiazole derivatives exhibited IC50 values lower than standard chemotherapeutics like cisplatin, indicating superior efficacy in inducing cancer cell death .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects.

Mechanisms of Action:

- Cytokine Inhibition: It may inhibit the production of pro-inflammatory cytokines.

- Reduction of Oxidative Stress: The compound has shown potential in reducing oxidative stress markers in vitro.

Comparison with Similar Compounds

Research Findings and Implications

- Biological Activity : While specific data for the target compound are unavailable, analogues with chlorophenyl or benzimidazole groups (e.g., Compounds 4d–4i) show antimicrobial activity. The fluorine atom in the target may enhance penetration into Gram-positive bacterial membranes .

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide?

- Methodological Answer : The synthesis involves multi-step organic reactions. A typical route includes: (i) Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides under acidic conditions. (ii) Introduction of the 2-fluorophenylacetamide moiety via nucleophilic substitution or coupling reactions. (iii) Final coupling with 3,5-dimethylbenzamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side reactions. Purification employs column chromatography or recrystallization, with structural validation via -NMR, -NMR, and HRMS .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess homogeneity; purity >95% is ideal for biological studies.

- Structural Confirmation :

- Spectroscopy : -NMR (for proton environments), -NMR (to confirm fluorophenyl group), and IR (amide C=O stretch ~1650 cm).

- Mass Spectrometry : HRMS (ESI+) to verify molecular ion peaks and fragmentation patterns.

- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages .

Q. What key structural features influence its biological activity?

- Methodological Answer :

- Thiadiazole Core : Critical for hydrogen bonding with biological targets.

- Fluorophenyl Group : Enhances lipophilicity and metabolic stability.

- 3,5-Dimethylbenzamide : Modulates steric effects and target selectivity.

Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., replacing fluorine with other halogens) and comparing bioactivity via dose-response assays .

Advanced Research Questions

Q. How should researchers design experiments to evaluate its anticancer potential?

- Methodological Answer :

- In Vitro :

- Cell Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., cisplatin) and measure IC.

- Mechanistic Studies : Apoptosis (Annexin V/PI staining), cell cycle arrest (flow cytometry), and target inhibition (Western blot for kinases).

- In Vivo :

- Xenograft Models : Administer compound (oral/IP) to immunodeficient mice with tumor implants. Monitor tumor volume and metastasis.

- Pharmacokinetics : Measure plasma half-life (LC-MS/MS) and tissue distribution.

Address variability by testing ≥3 cell lines and replicating experiments across labs .

Q. How can discrepancies in reported bioactivity data across studies be resolved?

- Methodological Answer :

- Standardize Assay Conditions : Use identical cell lines, serum concentrations, and incubation times.

- Control for Batch Variability : Source compounds from the same synthesis batch and validate purity.

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., random-effects models) to identify outliers.

Contradictions may arise from differences in assay sensitivity (e.g., ATP-based vs. resazurin assays) or compound degradation during storage .

Q. What methodologies assess its environmental impact and biodegradation?

- Methodological Answer :

- Environmental Fate Studies :

- Hydrolysis : Incubate compound in buffers (pH 4–9) at 25–50°C; monitor degradation via LC-MS.

- Photolysis : Expose to UV light (λ = 254 nm) and quantify byproducts.

- Ecotoxicology :

- Algal Growth Inhibition : Test on Chlorella vulgaris (OECD 201).

- Daphnia Mortality : 48-h acute toxicity assay (OECD 202).

Data should inform quantitative structure-activity relationship (QSAR) models for ecological risk assessment .

Q. How can molecular interactions with biological targets be investigated?

- Methodological Answer :

- Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to kinases or GPCRs. Validate with mutagenesis (e.g., alanine scanning).

- Biophysical Assays :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k, k) to purified proteins.

- ITC : Quantify thermodynamic parameters (ΔH, ΔS).

Correlate in silico predictions with functional assays (e.g., enzyme inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.